molecular formula C19H18BrN3O2 B5149057 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile

Cat. No.: B5149057
M. Wt: 400.3 g/mol
InChI Key: YHFOYUBKGZCANN-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile, also known as DABCYL, is a chemical compound that is widely used in scientific research. It is a fluorescent quencher that is used in various applications, including DNA sequencing, protein assays, and enzyme kinetics studies.

Mechanism of Action

The mechanism of action of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the quenching of fluorescence. This compound is a non-fluorescent molecule that absorbs energy from adjacent fluorescent molecules. This energy transfer results in the quenching of the fluorescence of the adjacent molecule. The efficiency of this quenching depends on the distance and orientation between the two molecules.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is a non-toxic molecule that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is its high quenching efficiency. It is a highly effective quencher that can be used in a wide range of applications. Another advantage is its stability. This compound is a stable molecule that can be stored for long periods of time without degradation.
One limitation of this compound is its relatively low yield during synthesis. This can make it expensive to produce in large quantities. Another limitation is its sensitivity to pH and temperature. This compound is most effective at a pH of 7.0-7.5 and a temperature of 25-30°C.

Future Directions

There are several future directions for the use of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile in scientific research. One area of research is the development of new applications for this compound. For example, there is potential for the use of this compound in the development of new biosensors and diagnostic assays.
Another area of research is the development of new quenchers that are more efficient than this compound. While this compound is a highly effective quencher, there is potential for the development of new molecules that are even more efficient.
Conclusion
In conclusion, this compound is a widely used fluorescent quencher that is used in various scientific research applications. Its high quenching efficiency and stability make it an attractive molecule for use in DNA sequencing, protein assays, and enzyme kinetics studies. While there are limitations to its use, there is potential for the development of new applications and more efficient quenchers in the future.

Synthesis Methods

The synthesis of 3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-(diethylamino)aniline with 4-nitrobenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with acrylonitrile and potassium carbonate to yield this compound. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)acrylonitrile is widely used in scientific research as a fluorescent quencher. It is commonly used in DNA sequencing, where it is attached to the 3’ end of a DNA fragment to quench the fluorescence of the adjacent fluorophore. This allows for the accurate determination of the DNA sequence. This compound is also used in protein assays, where it is used to quench the fluorescence of fluorescently labeled proteins. This allows for the measurement of protein-protein interactions and enzyme kinetics.

Properties

IUPAC Name

(Z)-3-[3-bromo-4-(diethylamino)phenyl]-2-(4-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O2/c1-3-22(4-2)19-10-5-14(12-18(19)20)11-16(13-21)15-6-8-17(9-7-15)23(24)25/h5-12H,3-4H2,1-2H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFOYUBKGZCANN-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=C(C=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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